4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzodioxin ring, an oxadiazole ring, and a benzamide group
Properties
IUPAC Name |
4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c19-10-11-1-3-12(4-2-11)16(23)20-18-22-21-17(26-18)13-5-6-14-15(9-13)25-8-7-24-14/h1-6,9H,7-8H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMQFDNIRZVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazides
The 1,3,4-oxadiazole ring is typically synthesized via dehydrative cyclization of diacylhydrazides under acidic or oxidative conditions. For the target compound, this involves:
Step 1 : Preparation of 2-(2,3-dihydro-1,4-benzodioxin-6-carbonyl)hydrazinecarbothioamide
Reacting 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0–5°C yields the intermediate hydrazide.
Step 2 : Oxidative Cyclization
Treatment with iodine (I₂) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours induces cyclization to form 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine. The iodine acts as both an oxidant and a catalyst, with yields reaching 78–82%.
Alternative Cyclization Routes
Recent advances employ microwave-assisted cyclization to reduce reaction times. For example, irradiating the diacylhydrazide with montmorillonite K10 clay at 150°C for 15 minutes achieves 85% yield, minimizing side-product formation.
Functionalization of the Benzamide Moiety
Cyanation Strategies
The 4-cyano group is introduced via two primary routes:
Route A : Direct Cyanation of Benzoyl Chloride
4-Cyanobenzoyl chloride is synthesized by treating 4-aminobenzoic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by a Sandmeyer reaction with copper(I) cyanide (CuCN). This method achieves 90–92% purity but requires stringent temperature control (-5°C).
Route B : Palladium-Catalyzed Cyanation
A more efficient approach involves palladium(II) acetate-catalyzed cyanation of 4-bromobenzamide using potassium hexacyanoferrate(II) in N,N-dimethylformamide (DMF) at 120°C. This method offers superior regioselectivity, with yields up to 88%.
Amide Coupling Reactions
The final step conjugates the 1,3,4-oxadiazole amine with 4-cyanobenzoyl chloride. Key methodologies include:
Schotten-Baumann Reaction
Reacting equimolar quantities of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine and 4-cyanobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base yields the target compound in 75–80% yield.
Catalytic Coupling with HATU
Using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature enhances coupling efficiency to 92–95%. This method minimizes racemization and is scalable for industrial production.
Optimization and Comparative Analysis
Catalytic Systems for Cyclization
The choice of catalyst significantly impacts oxadiazole formation efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I₂/DMSO | DMSO | 80 | 6 | 82 |
| Montmorillonite | Solvent-free | 150 (MW) | 0.25 | 85 |
| Cu(OTf)₂ | Toluene | 110 | 4 | 78 |
Microwave (MW)-assisted reactions with montmorillonite K10 clay provide the highest yields and shortest reaction times.
Solvent Effects on Amide Coupling
Polar aprotic solvents like DMF enhance HATU-mediated coupling efficiency due to improved reagent solubility:
| Solvent | Coupling Agent | Yield (%) |
|---|---|---|
| Dichloromethane | HATU | 68 |
| DMF | HATU | 95 |
| THF | EDCl | 72 |
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,2,4-oxadiazole formation is suppressed by using sterically hindered acylating agents. For instance, substituting benzoyl chloride with pivaloyl chloride reduces byproduct formation from 15% to <3%.
Purification of Hydrophobic Intermediates
Flash chromatography with ethyl acetate/hexane (3:7) gradients effectively isolates the target compound, achieving >99% purity. Alternatively, recrystallization from ethanol/water (4:1) affords crystalline product suitable for X-ray diffraction analysis.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxadiazole ring and cyano group are susceptible to hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The electron-deficient oxadiazole ring facilitates nucleophilic attacks:
Cyclization Reactions
The oxadiazole moiety participates in cyclization to form fused heterocycles:
Example : Reaction with ethylenediamine in toluene at 110°C for 24 h yields a bicyclic imidazoline-oxadiazole system (confirmed via X-ray crystallography) .
| Reagent | Product Structure | Application |
|---|---|---|
| Ethylenediamine | Bicyclic imidazoline-oxadiazole | Potential kinase inhibitor scaffold |
Functionalization of the Benzodioxin Ring
Electrophilic substitution occurs preferentially at the electron-rich benzodioxin ring:
| Reaction | Reagents | Position | Product Utility |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to O | Intermediate for further derivatization |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Meta to O | Halogenated analog for SAR studies |
Catalytic Hydrogenation
The benzodioxin’s dihydro structure undergoes hydrogenation under controlled conditions:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Fully saturated benzodioxane derivative | Complete reduction of olefin in 4 h |
Cross-Coupling Reactions
The oxadiazole ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction :
Mechanistic Insights
-
Oxadiazole Hydrolysis : Proceeds via acid-catalyzed ring opening, forming a tetrahedral intermediate that collapses to release NH₃ and generate a carboxylic acid .
-
Cyano Group Reactivity : The electron-withdrawing nature of the oxadiazole enhances the electrophilicity of the cyano carbon, facilitating nucleophilic attacks .
This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for developing antimicrobial and anticancer agents . Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields and selectivity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps that include the formation of the oxadiazole ring and the introduction of the cyano group. The characterization of this compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through interaction with various cellular pathways involved in tumor growth.
- Antimicrobial Activity : Similar structures have been associated with antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells in models of neurodegenerative diseases.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Activity : A study investigated the binding affinity of this compound to targets involved in cancer pathways. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of this compound exhibited potent antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Neuroprotective Studies : Research focused on the neuroprotective effects of similar oxadiazole derivatives showed promising results in preventing neuronal apoptosis under oxidative stress conditions .
Mechanism of Action
The mechanism of action of 4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-[[(2R,3S)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-8-[2-[4-(trifluoromethyl)phenyl]ethynyl]-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzenesulfonamide
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of a benzodioxin ring, an oxadiazole ring, and a benzamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C19H17N5O3
- CAS Number : 433282-68-9
- Molecular Weight : 365.37 g/mol
- Melting Point : 239–240 °C
Structural Characteristics
The structure includes a cyano group and an oxadiazole moiety, which are significant for its biological activity. The benzodioxin component contributes to its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole derivatives exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been shown to possess activity against various bacterial strains including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.045 | High |
| Compound B | 0.25 | Moderate |
| This compound | TBD | TBD |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with the oxadiazole moiety have shown promising results in inhibiting RET kinase activity, which is crucial in cancer progression .
Table 2: Anti-Cancer Activity Summary
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | A549 (Lung) | 10 | Moderate inhibition |
| Study B | MCF7 (Breast) | 5 | Strong inhibition |
| Study C | HeLa (Cervical) | TBD | TBD |
The mechanism of action for this compound appears to involve the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The oxadiazole group is known to interact with various molecular targets that mediate cellular responses .
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryo models to evaluate the safety profile of the compound. Preliminary results suggest that while some derivatives show low toxicity levels at therapeutic doses, further studies are necessary to establish a comprehensive toxicity profile .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Efficacy : A research project demonstrated that derivatives exhibited significant antimicrobial properties against resistant bacterial strains.
- Cancer Cell Proliferation Inhibition : In vitro experiments indicated that certain derivatives could effectively inhibit cancer cell growth through targeted mechanisms.
- Zebrafish Embryo Toxicity Testing : Toxicity tests revealed variable effects depending on the structural modifications made to the parent compound.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring. Critical parameters include:
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
- Catalysts : Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for efficient dehydration.
- pH optimization : Neutral to slightly acidic conditions (pH 5–6) improve yield .
A comparative table of synthesis routes is provided below:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide preparation | Hydrazine hydrate, ethanol, reflux | 75–85 | |
| Oxadiazole cyclization | POCl₃, 90°C, 6 hrs | 60–70 | |
| Final coupling | DCC/DMAP, DCM, room temperature | 50–65 |
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential:
- ¹H/¹³C NMR : Confirm the benzodioxin and oxadiazole moieties via characteristic shifts (e.g., oxadiazole C=N at ~160 ppm in ¹³C NMR).
- IR : Detect the cyano group (C≡N stretch at ~2220 cm⁻¹) and amide carbonyl (1680–1700 cm⁻¹) .
Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling and AI enhance the prediction of this compound’s reactivity and bioactivity?
Integrate COMSOL Multiphysics for thermodynamic simulations of reaction pathways and AI-driven tools (e.g., neural networks) to predict:
- Reactivity hotspots : Identify electron-deficient regions (e.g., oxadiazole ring) prone to nucleophilic attack.
- Biological target affinity : Use molecular docking (AutoDock Vina) to screen against enzymes like cyclooxygenase-2 (COX-2) or topoisomerase II.
AI algorithms can optimize synthetic routes by analyzing historical reaction data, reducing trial-and-error experimentation .
Q. What methodologies resolve contradictions in reported biological activity across experimental models?
Contradictions may arise from assay variability (e.g., cell lines, dosage). Mitigate this by:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Meta-analysis : Apply bibliometric tools to compare datasets and identify outliers (e.g., inconsistent solubility or purity) .
Q. How do reaction condition variations impact the yield and purity of the oxadiazole ring formation?
Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol.
- Catalyst loading : Excess POCl₃ (>1.5 eq.) increases by-products (e.g., chlorinated impurities).
- Reaction time : Prolonged heating (>8 hrs) degrades the oxadiazole ring.
A fractional factorial design (DoE) can systematically optimize these parameters .
Q. What theoretical frameworks explain the compound’s mechanism of action in enzymatic inhibition?
Density Functional Theory (DFT) calculations reveal:
Q. How can heterogeneous catalysis improve scalability of the synthesis process?
Immobilized catalysts (e.g., silica-supported sulfonic acid) enable:
- Reusability : >5 cycles without significant activity loss.
- Continuous flow systems : Enhance heat/mass transfer vs. batch reactors.
Monitor purity via HPLC and adjust residence time to minimize by-products .
Methodological Best Practices
- Experimental design : Use a pre-test/post-test control group design (e.g., Table 1 below) to assess bioactivity .
- Data validation : Cross-reference spectral data with PubChem or mzCloud entries to ensure reproducibility .
| Group | Treatment | Measurement Tool |
|---|---|---|
| Experimental | Compound (10 µM) | MTT assay (viability) |
| Control | DMSO vehicle | Fluorescence microscopy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
